molecular formula C11H13FO4S B6243626 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl fluoranesulfonate CAS No. 2411226-49-6

2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl fluoranesulfonate

Cat. No. B6243626
CAS RN: 2411226-49-6
M. Wt: 260.3
InChI Key:
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Description

2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl fluoranesulfonate (DMBF) is a novel fluorinated ester that has recently gained attention in the scientific community due to its unique properties and potential applications. It is a fluorinated ester that has been found to exhibit a wide range of properties, including high solubility, low volatility, and low toxicity. DMBF has been studied for its potential use in a variety of applications, such as drug delivery, biocatalysis, and synthetic organic chemistry.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl fluoranesulfonate is not yet fully understood. However, it is believed to involve the formation of a covalent bond between the fluorine atom of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl fluoranesulfonate and the target molecule. This covalent bond is believed to be responsible for the high solubility and low volatility of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl fluoranesulfonate, as well as its wide range of reactivity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl fluoranesulfonate are not yet fully understood. However, it is believed to be non-toxic and non-irritating, and has been found to be safe for use in laboratory experiments.

Advantages and Limitations for Lab Experiments

The advantages of using 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl fluoranesulfonate in laboratory experiments include its high solubility, low volatility, and low toxicity. It is also highly efficient and can be isolated in a few steps. The main limitation of using 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl fluoranesulfonate in laboratory experiments is its high cost.

Future Directions

The potential future directions for 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl fluoranesulfonate research include further studies into its mechanism of action, its potential applications in drug delivery and biocatalysis, and its potential use as a synthetic organic chemistry reagent. In addition, further studies into its biochemical and physiological effects, as well as its potential advantages and limitations for laboratory experiments, could provide valuable insight into the potential of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl fluoranesulfonate.

Synthesis Methods

2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl fluoranesulfonate can be synthesized using a variety of methods, including the reaction of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-ol with fluorosulfonic acid in aqueous solution. The reaction is highly efficient, yielding a product with a purity of more than 99%. The reaction can be carried out at room temperature, and the product can be isolated in a few steps.

Scientific Research Applications

2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl fluoranesulfonate has been studied for its potential use in a variety of scientific research applications. It has been studied as a potential drug delivery system due to its high solubility and low volatility. It has also been studied as a biocatalyst, due to its ability to catalyze a variety of reactions. In addition, 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl fluoranesulfonate has been studied as a potential synthetic organic chemistry reagent, due to its low toxicity and wide range of reactivity.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl fluoranesulfonate involves the reaction of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-ol with fluoranesulfonyl chloride in the presence of a base.", "Starting Materials": [ "2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-ol", "Fluoranesulfonyl chloride", "Base (such as triethylamine or pyridine)" ], "Reaction": [ "To a solution of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-ol in a suitable solvent, add the base and stir.", "Slowly add fluoranesulfonyl chloride to the reaction mixture while maintaining the temperature below a certain limit.", "After the addition is complete, continue stirring the reaction mixture for a period of time.", "Quench the reaction by adding a suitable quenching agent, such as water or a dilute acid.", "Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.", "Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to obtain the desired product, 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl fluoranesulfonate." ] }

CAS RN

2411226-49-6

Product Name

2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl fluoranesulfonate

Molecular Formula

C11H13FO4S

Molecular Weight

260.3

Purity

95

Origin of Product

United States

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